

# BAY-876 tumor vs normal tissue expression correlation

Author: Smolecule Technical Support Team, Date: February 2026

## Compound Focus: Bay-876

CAS No.: 1799753-84-6

Cat. No.: S520545

Get Quote

## GLUT1 Expression in Tumors vs. Normal Tissues

The rationale for using **BAY-876** is rooted in the frequent **overexpression of GLUT1 in various cancers** compared to normal tissues. The table below summarizes evidence from recent studies:

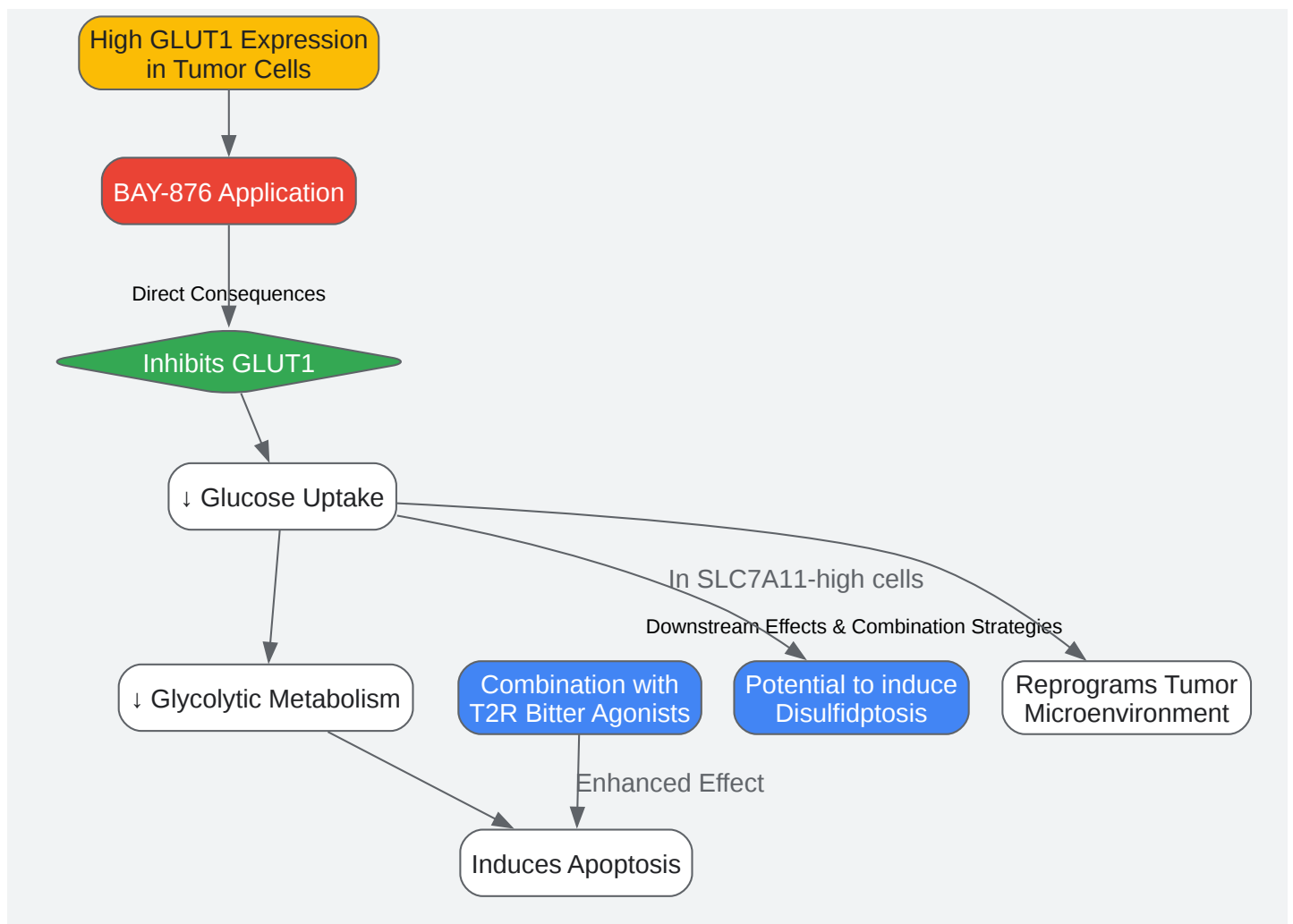
Cancer Type	Evidence of GLUT1 Overexpression (Tumor vs. Normal)	Supporting Research / Context
-------------	---	-------------------------------

| **Head and Neck Squamous Cell Carcinoma (HNSCC)** | - **Higher in some patient tumors vs. contralateral normal tissue** [1].

- **Significantly upregulated** in HNSCC tumors in TCGA data [1]. | GLUT1 is the highest expressed glucose transporter isoform in HNSCC cell lines and patient samples [1]. | | **Pan-Cancer Analysis** | - A general **upregulation of GLUT1/SLC2A1** is a common feature in many solid tumors [2]. | GLUT1 overexpression is linked to poor prognosis in hepatocellular carcinoma, pancreatic, prostate, and cervical cancers [2]. | | **Lung Adenocarcinoma (LUAD)** | - Research focuses on **subtype-specific gene expression**; direct GLUT1 correlation not specified in results [3]. | Study highlights importance of analyzing gene expression in **adjacent normal tissue** for understanding tumorigenesis [3]. |

## Mechanism of Action and Experimental Evidence for BAY-876

**BAY-876** is a potent and selective small-molecule inhibitor identified to bind to and block the conformational changes of GLUT1, thereby inhibiting glucose transport [1] [2]. The following diagram illustrates its mechanism of action and downstream effects based on the retrieved studies.



Click to download full resolution via product page

The experimental data supporting this mechanism is summarized in the table below:

Experimental Model	Key Findings on BAY-876 Efficacy	Reference
--------------------	----------------------------------	-----------

| **HNSCC Cell Lines** (SCC47, FaDu, etc.) | - **Dose-dependent inhibition** of glucose uptake.

- **Induced apoptosis** as a single agent.
- **Enhanced apoptosis** when combined with T2R bitter receptor agonists.
- **Reduced TNF $\alpha$ -induced IL-8** production. | [1] | | **Colorectal Cancer (CRC) Cell Lines** (HCT116, DLD1, etc.) | - **Suppressed cell proliferation**.
- **Reduced GLUT1 protein levels** (Western blot).
- **Induced metabolic shift**: Enhanced mitochondrial respiration, increased ROS, and apoptosis.
- **Inhibited tumor growth** in a mouse xenograft model. | [4] | | **Cancer-Associated Fibroblasts (CAFs) & Lung Cancer** | - CAF-derived extracellular vesicles loaded with **BAY-876 (cEV-BAY-876)** achieved **targeted delivery**.
- Treatment led to a **glucose-rich, low-lactate TME**, reversed CAF activation, decreased ECM stiffness, and enhanced **CD8+ T-cell infiltration**.
- Showed **synergy with anti-PD-L1** immunotherapy. | [5] |

## Detailed Experimental Protocol (Based on Search Results)

For researchers looking to replicate or build upon these findings, here is a synthesis of the key methodologies used in the cited studies:

- **In Vitro Cell Viability and Proliferation Assays:**
  - **Cell Lines Used:** HNSCC (SCC47, FaDu), Colorectal Cancer (HCT116, DLD1, COLO205, LoVo), and others.
  - **Assay Type:** **MTS assay** (a colorimetric method for measuring cellular metabolic activity) or similar [4].
  - **Procedure:** Cells are seeded in 96-well plates, treated with a concentration gradient of **BAY-876** (e.g., 10 nM to 100  $\mu$ M) for 24-72 hours. The MTS reagent is added, and absorbance is measured at 490 nm to determine viable cell percentage [4].

- **Glucose Uptake Measurement:**

- **Method 1 (Bulk):** Measure glucose concentration in cell culture media over time (e.g., 24 hours) after **BAY-876** treatment [1].
- **Method 2 (Real-time, Live-cell):** Use a **FRET-based glucose biosensor (FLII12Pglu-700 $\mu$  $\delta$ 6)**. Cells are transfected with the biosensor, and fluorescence changes are monitored after adding a glucose bolus (e.g., 25 mM) with and without **BAY-876** pre-treatment [1].

- **Apoptosis Detection:**

- **Standard Assays:** Use flow cytometry with stains like **Annexin V/propidium iodide (PI)** to distinguish between early apoptotic, late apoptotic, and necrotic cells after treatment with **BAY-876** [1] [4].

- **In Vivo Xenograft Models:**

- **Model Establishment:** Immunodeficient mice are subcutaneously injected with cancer cells (e.g., HCT116 CRC cells).
- **Treatment:** Mice are administered **BAY-876** (dissolved in a vehicle like carboxymethylcellulose) via a relevant route, often daily. Tumor volume and body weight are monitored regularly [4].
- **Endpoint Analysis:** Tumors are excised and analyzed for weight, and GLUT1 suppression can be confirmed via Western blot or immunohistochemistry [4].

## Research Implications and Future Directions

The evidence strongly supports **BAY-876** as a promising candidate for targeted cancer therapy, primarily in tumors with high GLUT1 dependency. Future research directions should focus on:

- **Identifying Predictive Biomarkers:** Systematically correlating **tumor GLUT1 expression levels** and genetic backgrounds (e.g., SLC7A11 status) with treatment response is the crucial next step to define the patient populations most likely to benefit [1] [6].
- **Exploring Combination Therapies:** The synergy observed with T2R agonists, immunotherapy, and the potential link to disulfidptosis indicates that **BAY-876's** greatest utility may lie in rational combination strategies [1] [5] [6].
- **Advancing Delivery Systems:** The use of targeted delivery platforms, like CAF-derived extracellular vesicles, represents an innovative approach to enhance efficacy and reduce potential off-target effects [5].

*Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. GLUT1 inhibitor BAY-876 induces apoptosis and enhances ... [nature.com]
2. Targeting Glucose Transporter 1 (GLUT1) in Cancer [pmc.ncbi.nlm.nih.gov]
3. Gene expression in tumor and adjacent normal tissues in lung ... [pmc.ncbi.nlm.nih.gov]
4. GLUT1 inhibition by BAY-876 induces metabolic changes and ... [pmc.ncbi.nlm.nih.gov]
5. Cancer-associated fibroblast-derived extracellular vesicles ... [sciencedirect.com]
6. Disulfidptosis mechanisms and therapeutic implications in ... [link.springer.com]

To cite this document: Smolecule. [BAY-876 tumor vs normal tissue expression correlation].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b520545#bay-876-tumor-vs-normal-tissue-expression-correlation>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)